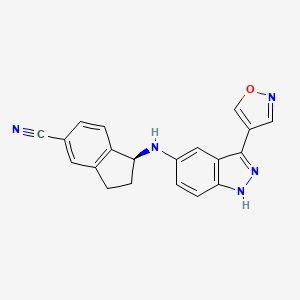
Anticancer agent 158
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 158 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 158 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Aplicaciones Científicas De Investigación
Anticancer agent 158 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of anticancer activity and developing new therapeutic agents. In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression. In medicine, this compound is being explored for its potential as a therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of novel anticancer drugs and formulations .
Mecanismo De Acción
The mechanism of action of anticancer agent 158 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. The specific molecular targets and pathways may include the inhibition of enzymes, disruption of cellular signaling pathways, and modulation of gene expression .
Comparación Con Compuestos Similares
- Benzimidazole derivatives
- Coumarin-based anticancer agents
- Natural compounds with anticancer properties (e.g., curcumin, resveratrol)
Propiedades
Fórmula molecular |
C27H27N9OS2 |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-5-[(E)-N-[[5-[(4-methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H27N9OS2/c1-15(22-14-28-23-9-7-6-8-21(22)23)31-35-26-29-16(2)24(38-26)17(3)32-36-27-30-18(4)25(39-27)34-33-19-10-12-20(37-5)13-11-19/h6-14,28H,1-5H3,(H,29,35)(H,30,36)/b31-15+,32-17+,34-33? |
Clave InChI |
GLDWAVZGZYOJOG-SIJOGSBESA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C(\C)/C2=CNC3=CC=CC=C32)/C(=N/NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)/C |
SMILES canónico |
CC1=C(SC(=N1)NN=C(C)C2=CNC3=CC=CC=C32)C(=NNC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


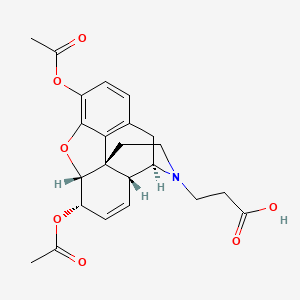
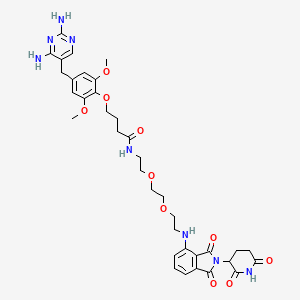
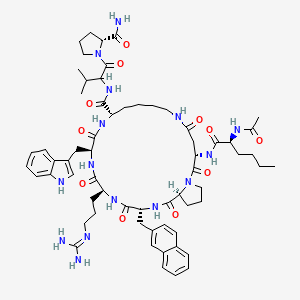
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
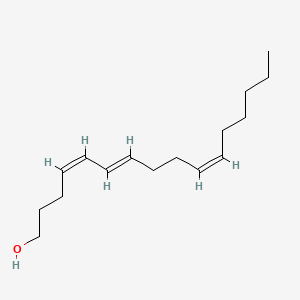
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)

![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)


![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
